Stereochemical Integrity vs. (R)-Enantiomer
The (S)-configured compound (CAS 1187932-11-1) is available at commercial purity specifications of ≥98% with defined (S)-absolute configuration, while the (R)-enantiomer (CAS 1086600-12-5) constitutes a distinct chemical entity with inverted stereochemistry that would yield the opposite stereoisomer in any asymmetric transformation . The target compound is routinely analyzed by chiral HPLC to verify enantiomeric purity and confirm the absence of the undesired (R)-antipode .
| Evidence Dimension | Enantiomeric purity (commercial specification) |
|---|---|
| Target Compound Data | ≥98% (S)-enantiomer; stereochemistry verified by chiral HPLC |
| Comparator Or Baseline | (R)-enantiomer (CAS 1086600-12-5): opposite stereochemistry, distinct CAS registry number |
| Quantified Difference | Qualitative inversion of stereochemical outcome; (S)-enantiomer provides correct absolute configuration for target applications |
| Conditions | Chiral HPLC analysis using Chiralpak column; regular batch-to-batch QC monitoring |
Why This Matters
Procurement of the incorrect enantiomer results in stereochemical inversion of downstream products, rendering entire synthetic campaigns invalid.
